3-Fluorobenzyl triphenylphosphonium chloride
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Overview
Description
3-Fluorobenzyl triphenylphosphonium chloride is an organophosphorus compound characterized by the presence of a fluorobenzyl group attached to a triphenylphosphonium moiety
Mechanism of Action
Triphenylphosphonium salts are a class of compounds that have been widely used in organic synthesis due to their unique chemical properties. They are typically synthesized from the reaction of triphenylphosphine with alkyl halides .
The unique properties of triphenylphosphonium salts stem from the positive charge on the phosphorus atom, which makes these compounds excellent leaving groups in nucleophilic substitution reactions .
In addition, triphenylphosphonium salts have been used as phase-transfer catalysts in organic reactions . These compounds can facilitate the transfer of a reactant from one phase to another, increasing the rate of reaction .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzyl triphenylphosphonium chloride can be synthesized through the reaction of 3-fluorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or precipitation methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzyl triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: It can react with electrophiles to form addition products.
Complex Formation: The compound can form complexes with transition metals, such as zirconium, leading to the formation of hexachlorozirconate complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve solvents such as acetonitrile or dichloromethane, and reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with zirconium tetrachloride yield hexachlorozirconate complexes .
Scientific Research Applications
3-Fluorobenzyl triphenylphosphonium chloride has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various organophosphorus compounds.
Biology: The compound’s ability to form complexes with transition metals makes it useful in studying metal-ligand interactions and their biological implications.
Industry: It is employed in the synthesis of catalysts and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl triphenylphosphonium chloride
- Benzyl triphenylphosphonium chloride
- (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate
Uniqueness
3-Fluorobenzyl triphenylphosphonium chloride is unique due to the presence of the fluorine atom on the benzyl group, which can influence the compound’s reactivity and interaction with other molecules. This fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(3-fluorophenyl)methyl-triphenylphosphanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMMJIKCTCQTPY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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